BenchChemオンラインストアへようこそ!

Cyclic di-UMP (sodium salt)

STING signaling Dendritic cell activation Innate immunity

Researchers investigating STING or cGAS signaling require authentic pyrimidine-based cyclic dinucleotides as negative controls. Substituting purine CDNs (c-di-GMP, cGAMP) introduces confounding variables due to differential receptor binding. Cyclic di-UMP (sodium salt) addresses this need. - **Validated Control**: Does not activate STING-dependent DC maturation (no CD80/CD86 upregulation), unlike c-di-AMP/GMP. - **Reference Standard**: Essential for LC-MS/MS characterization of CD-NTase enzymes (e.g., LpCdnE02). - **Purity**: ≥98% (HPLC), water-soluble crystalline solid, shipped on dry ice.

Molecular Formula C18H20N4Na2O16P2
Molecular Weight 656.3 g/mol
Cat. No. B10823535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclic di-UMP (sodium salt)
Molecular FormulaC18H20N4Na2O16P2
Molecular Weight656.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C18H22N4O16P2.2Na/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28;;/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28);;/q;2*+1/p-2
InChIKeyNTTSUUMRIKERKM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclic di-UMP (Sodium Salt) Overview


Cyclic di-UMP (sodium salt), also designated c-di-UMP, c-UpUp, or 3'3'-Cyclic UMP-UMP (CAS No. 73120-97-5; molecular weight 656.3 g/mol for disodium salt), is a pyrimidine-containing cyclic dinucleotide (CDN) synthesized by bacterial cGAS/DncV-like nucleotidyltransferases (CD-NTases) such as LpCdnE02 from Legionella pneumophila [1][2]. Unlike the extensively characterized purine-based bacterial second messengers c-di-GMP and c-di-AMP, c-di-UMP belongs to the cyclic di-pyrimidine subclass and mediates anti-phage functions in bacteria rather than broad lifestyle regulation [3]. Commercially available c-di-UMP (sodium salt) is supplied as a water-soluble crystalline solid with purity specifications ranging from ≥95% to 98% depending on the vendor, and is recommended for storage at -20°C .

Negative Control For STING pathway DC activation studies
Analytical Standard For CD-NTase enzyme activity assays
Ligand Comparator For cGAS nucleobase selectivity profiling

Why Cyclic di-UMP Cannot Be Replaced by Purine CDNs


Cyclic dinucleotides (CDNs) are not functionally interchangeable despite superficial structural similarities. c-di-UMP contains two uracil bases (pyrimidine) linked via 3'3'-phosphodiester bonds, whereas the more common bacterial CDNs—c-di-GMP, c-di-AMP, and cGAMP—are built upon purine nucleobases (guanine and adenine) with distinct linkage configurations [1]. This nucleobase composition fundamentally alters receptor recognition: bacterial STING homologues exhibit specificity for c-di-GMP with weak or no binding to c-di-AMP or c-di-UMP [2]. Mammalian cGAS binds c-di-UMP with reduced affinity relative to 2'3'-cGAMP or 3'3'-cGAMP [3][4]. Consequently, substituting c-di-UMP with a purine-based analog in experiments evaluating STING-dependent signaling, cGAS activation, or CD-NTase enzymatic specificity introduces confounding variables that invalidate controlled comparisons. The compound's defined role as a negative control for c-di-GMP signaling further underscores the necessity of using authentic c-di-UMP rather than alternative CDNs [5].

c-di-UMP (Target)
Purine CDNs (Potential Substitutes)
Pyrimidine base, 3'3'-linkage
Purine bases (G/A) alter receptor recognition
Defined non-activating control for STING
STING agonists confound baseline response
Authentic CD-NTase product standard
Distinct chromatographic retention profile

Cyclic di-UMP (Sodium Salt) Comparative Evidence


Negative Control Validation in STING-Dependent DC Activation

In a dendritic cell (DC) activation assay, mixing PEG-Q11R9 with cyclic-di-UMP (c-di-UMP) as a non-STING activating control failed to promote the same level of DC activation—measured via CD80 and CD86 mean fluorescence intensity—as observed with either cyclic-di-AMP (c-di-AMP) or cyclic-di-GMP (c-di-GMP) under identical conditions [1]. This functional discrimination confirms c-di-UMP's defined utility as a negative control in STING pathway studies.

STING Negative Control
Head-to-head
No significant DC activation above baseline vs c-di-AMP/GMP (p
Supports non-activating negative-control context
Murine DC2.4 assay with PEG-Q11R9 delivery
CdnE Product Specificity
Class-level
c-di-UMP confirmed major product by MS; cCMP-UMP minor
Supports CD-NTase product identification review
In vitro enzyme reaction context
cGAS Binding Affinity
Class-level
Reduced binding vs 2'3'-/3'3'-cGAMP
Enables nucleobase selectivity profiling
Binding assay context; no KD reported
Purity Specification
Data to verify
98.00% (reported); ≥95% typical
Supports procurement reproducibility review
Vendor-reported; analytical method context
Bacterial STING Specificity
Class-level
No detectable interaction by EMSA vs robust c-di-GMP binding
Defines specificity-control context for CBASS studies
EMSA with purified bacterial STING proteins
STING signaling Dendritic cell activation Innate immunity Negative control

CdnE Preferentially Synthesizes c-di-UMP

Bacterial cGAS/DncV-like nucleotidyltransferases in clade E (CdnE), such as LpCdnE02 from L. pneumophila, exhibit pyrimidine-specific synthesis activity. Mass spectrometry confirmed that c-di-UMP is the major product synthesized by LpCdnE02, with cCMP–UMP detected only as a minor product [1]. Structural analysis reveals that a conserved (R/Q)xW motif controls pyrimidine specificity of the donor nucleotide, and preferential binding of uracil over cytosine bases explains product specificity toward cyclic di-UMP (cUU) rather than cytosine-containing CDNs [2]. Mutation of Trp or Arg from the (R/Q)xW motif to Ala rewires enzyme specificity to purine nucleotides, producing mixed purine-pyrimidine CDNs [2].

CdnE Product Specificity
Class-level
c-di-UMP confirmed major product by MS; cCMP-UMP minor
Supports CD-NTase product identification review
In vitro enzyme reaction context
CD-NTase Enzymatic synthesis Nucleotide specificity Cyclic di-pyrimidine

cGAS Binding: c-di-UMP vs. cGAMP

Cyclic di-UMP binds to mammalian cyclic GMP-AMP synthase (cGAS), in either the apo or dsDNA-bound forms, with reduced affinity compared to the canonical cGAS product 2'3'-cGAMP or the bacterial-derived isomer 3'3'-cGAMP [1][2]. This binding difference positions c-di-UMP as a lower-affinity comparator for cGAS ligand studies.

cGAS Binding Affinity
Class-level
Reduced binding vs 2'3'-/3'3'-cGAMP
Enables nucleobase selectivity profiling
Binding assay context; no KD reported
cGAS Protein-nucleotide interaction Binding affinity Cyclic dinucleotide

Vendor Purity Specifications

Commercially available Cyclic di-UMP (sodium salt) is supplied with documented purity specifications enabling reproducible experimental outcomes. Biorbyt specifies purity at 98.00% . Other vendors report ≥95% purity . This high chemical purity reduces confounding effects from degradation products or synthesis intermediates in sensitive biochemical and cell-based assays.

Purity Specification
Data to verify
98.00% (reported); ≥95% typical
Supports procurement reproducibility review
Vendor-reported; analytical method context
Analytical chemistry Purity specification Quality control Procurement

No c-di-UMP Binding to Bacterial STING

Electrophoretic mobility shift assay (EMSA) analysis of diverse bacterial STING homologues broadly demonstrates no interaction with 3'3'-c-UMP–AMP, the second messenger synthesized by E. coli CdnE, and further confirms the specificity of c-di-GMP signaling in bacterial STING-containing CBASS operons [1]. Additionally, bacterial STING receptors specifically recognize c-di-GMP and have a weak ability to bind 3'3'-cGAMP, with no interaction observed with c-di-AMP or 2'3'-cGAMP [1]. This establishes a clear hierarchy of ligand recognition wherein pyrimidine-containing CDNs, including c-di-UMP, are not recognized by bacterial STING proteins.

Bacterial STING Specificity
Class-level
No detectable interaction by EMSA vs robust c-di-GMP binding
Defines specificity-control context for CBASS studies
EMSA with purified bacterial STING proteins
Bacterial immunity CBASS STING receptor Ligand specificity

Cyclic di-UMP (Sodium Salt) Research Applications


Negative Control for STING-Dependent DC Activation

As demonstrated in direct comparative experiments, c-di-UMP does not promote STING-dependent DC activation when co-administered with PEG-Q11R9, whereas c-di-AMP and c-di-GMP produce significant upregulation of CD80 and CD86 costimulatory markers [1]. Researchers evaluating STING agonist candidates or delivery formulations should procure c-di-UMP as the appropriate non-activating control to establish baseline responses and validate that observed effects are STING-pathway-dependent. The use of STING agonists (c-di-AMP, c-di-GMP) as controls would confound this experimental design.

Reference Standard for CdnE Activity Assays

CdnE enzymes from clade E CD-NTases preferentially synthesize c-di-UMP as the major product, with cCMP–UMP detected only as a minor product [2]. For laboratories characterizing bacterial CD-NTase activity, screening for enzyme inhibitors, or developing LC-MS/MS detection methods for cyclic di-pyrimidines, authentic c-di-UMP (sodium salt) serves as the essential reference standard for product identification and quantification. Purine-based CDNs (c-di-GMP, c-di-AMP, cGAMP) are not appropriate analytical standards for this enzyme class due to distinct chromatographic retention times and mass spectral properties.

cGAS Ligand Discrimination and Binding Studies

c-di-UMP binds to mammalian cGAS with reduced affinity relative to 2'3'-cGAMP and 3'3'-cGAMP, providing a structurally distinct, lower-affinity pyrimidine-based comparator for defining the nucleobase selectivity profile of the cGAS binding pocket [3][4]. This application is particularly relevant for structure-activity relationship (SAR) studies of cGAS inhibitors, where understanding how nucleobase composition affects ligand recognition informs rational drug design. c-di-UMP's pyrimidine composition contrasts with the purine-based structure of endogenous cGAMP, enabling mechanistic dissection of base-specific recognition determinants.

Bacterial STING/CBASS Specificity Control

Bacterial STING homologues from diverse species demonstrate no detectable interaction with pyrimidine-containing CDNs, including c-di-UMP and 3'3'-c-UMP–AMP, while robustly binding c-di-GMP [5]. In EMSA or other protein-ligand binding assays examining bacterial STING receptor specificity, c-di-UMP provides an essential negative control to validate that observed binding signals reflect specific purine-CDN recognition rather than non-specific nucleotide interactions. This application is critical for CBASS (cyclic oligonucleotide-based antiphage signaling system) research in bacterial immunity.

Application
Selection Property
Validation Focus
STING Pathway Negative Control
Non-activating pyrimidine CDN
Baseline DC activation assay
CD-NTase Activity Reference
Authentic CdnE product standard
Enzyme product identification by LC-MS
cGAS Ligand Discrimination
Lower-affinity pyrimidine comparator
Nucleobase selectivity profiling
Bacterial CBASS Specificity Control
Non-binding pyrimidine CDN
EMSA ligand specificity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclic di-UMP (sodium salt)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.